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Compound Name: (R)-(-)-Tetrahydrofurfurylamine

Cat. No.: B141050 Get Quote

An In-Depth Technical Guide to (R)-(-)-Tetrahydrofurfurylamine (CAS 7202-43-9)

Introduction
(R)-(-)-Tetrahydrofurfurylamine, with a CAS Registry Number of 7202-43-9, is a chiral cyclic

amine that serves as a crucial building block in modern organic synthesis. Its unique structure,

featuring a tetrahydrofuran ring and a primary amine on a stereogenic center, makes it a

valuable intermediate in the preparation of complex molecular architectures. This guide

provides a comprehensive overview of its physicochemical properties, synthesis, applications,

and detailed experimental protocols for researchers, scientists, and professionals in the field of

drug development and chemical synthesis. Its utility is particularly noted in the synthesis of

pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological

activity.[1]

Physicochemical and Safety Data
The fundamental properties of (R)-(-)-Tetrahydrofurfurylamine are summarized below. This

data is essential for its proper handling, storage, and application in experimental settings.
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Property Value Reference

CAS Number 7202-43-9 [2]

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol [3]

Appearance Colorless to light yellow liquid [3]

Form Liquid

Density 0.98 g/mL at 25 °C [2]

Boiling Point
55 °C at 18 mmHg; 152-153

°C at 760 mmHg
[2]

Refractive Index n20/D 1.455

Optical Activity
[α]20/D −12° (c = 2 in

chloroform)

SMILES NC[C@H]1CCCO1

InChI Key
YNOGYQAEJGADFJ-

RXMQYKEDSA-N
[2]

Safety and Handling
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Property Value Reference

Signal Word Warning

Hazard Statements

H226 (Flammable liquid and

vapor), H315 (Causes skin

irritation), H319 (Causes

serious eye irritation), H335

(May cause respiratory

irritation)

[3]

Flash Point 46 °C (114.8 °F) - closed cup

Storage Class 3 - Flammable liquids

Personal Protective Equipment

Eyeshields, gloves, N95 dust

mask or type ABEK (EN14387)

respirator filter

WGK WGK 3

Synthesis and Manufacturing
The industrial production of tetrahydrofurfurylamine typically starts from furfural, a bio-

renewable platform chemical derived from lignocellulosic biomass. The synthesis involves a

two-step reductive process.

Reductive Amination of Furfural: Furfural is first converted to furfurylamine. This is commonly

achieved through reductive amination, where furfural reacts with ammonia in the presence of

a reducing agent and a catalyst, often based on nickel, cobalt, or ruthenium.[4][5]

Hydrogenation of the Furan Ring: The resulting furfurylamine undergoes catalytic

hydrogenation to saturate the furan ring, yielding tetrahydrofurfurylamine. This step is

typically performed using a nickel hydrogenation catalyst in an aqueous solution at

temperatures between 50 and 100°C under superatmospheric hydrogen pressure.[6] The

resolution of the racemic mixture or an asymmetric synthesis is required to isolate the

desired (R)-enantiomer.
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Synthesis Workflow

Furfural
(from Biomass)

Furfurylamine

 Reductive Amination
 (+ NH₃, H₂, Catalyst)

(R)-(-)-Tetrahydrofurfurylamine

 Ring Hydrogenation &
 Chiral Resolution

Click to download full resolution via product page

Caption: General synthesis workflow for (R)-(-)-Tetrahydrofurfurylamine.

Applications in Drug Development and Chemical
Synthesis
(R)-(-)-Tetrahydrofurfurylamine is a versatile chiral building block prized for its ability to

introduce specific stereochemistry into target molecules, which is critical for their biological

function.

Chiral Intermediate: Its primary application is as a chiral auxiliary or intermediate in

asymmetric synthesis. The defined stereocenter and the reactive primary amine allow for the

construction of enantiomerically pure pharmaceutical ingredients.[1]

Synthesis of Antibiotics: While not a direct precursor in all widely cited syntheses, chiral

amines are fundamental to the structure of many antibiotics. For instance, the oxazolidinone
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class of antibiotics, which includes Linezolid, requires a specific stereochemical configuration

that can be derived from chiral synthons.[7][8][9][10][11]

Synthesis of Novel Heterocycles: The compound serves as a precursor for other valuable

heterocyclic compounds. For example, it can be converted to piperidine, another important

scaffold in medicinal chemistry, through catalytic hydrogenolysis.[12]

Role as a Chiral Building Block

(R)-(-)-Tetrahydrofurfurylamine
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Caption: Applications of (R)-(-)-Tetrahydrofurfurylamine in synthesis.

Experimental Protocols
The following protocol is a representative example of a reaction utilizing (R)-(-)-
Tetrahydrofurfurylamine as a starting material, based on the catalytic hydrogenolysis to

produce piperidine.[12]
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Synthesis of Piperidine via Hydrogenolysis of (R)-(-)-
Tetrahydrofurfurylamine
Objective: To demonstrate the catalytic ring-opening and subsequent intramolecular amination

to form piperidine.

Materials:

(R)-(-)-Tetrahydrofurfurylamine (THFAM) (1 mmol)

Hydrochloric acid (HCl) (1 mmol)

Deionized Water (10 mL)

Rh-ReOₓ/SiO₂ catalyst (0.1 g, e.g., 2 wt% Rh, 2.2 wt% Re)

Hydrogen (H₂) gas (high purity)

Teflon-lined stainless-steel autoclave (50 mL capacity) with magnetic stirring

Procedure:

Reactor Charging: To the 50 mL Teflon-lined autoclave, add (R)-(-)-
Tetrahydrofurfurylamine (1 mmol), hydrochloric acid (1 mmol), deionized water (10 mL),

and the Rh-ReOₓ/SiO₂ catalyst (0.1 g).[12]

Sealing and Purging: Seal the autoclave securely. Purge the reactor three times with H₂ gas

to remove any air.

Pressurization: Pressurize the autoclave with H₂ to 2.0 MPa at room temperature.[12]

Reaction: Place the autoclave in a heating mantle on a magnetic stir plate. Begin stirring at

500 rpm and heat the reactor to 200 °C. Maintain these conditions for the duration of the

reaction (e.g., 5-15 hours).[12]

Cooling and Depressurization: After the reaction period, turn off the heating and allow the

autoclave to cool to room temperature. Carefully vent the excess H₂ gas in a well-ventilated

fume hood.
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Work-up and Analysis: Open the reactor and filter the reaction mixture to remove the

heterogeneous catalyst. The resulting aqueous solution can be analyzed by standard

techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography

(HPLC) to determine the conversion of the starting material and the yield of piperidine.

Analytical and Quality Control
To ensure the identity, purity, and enantiomeric integrity of (R)-(-)-Tetrahydrofurfurylamine, a

combination of analytical techniques is employed.
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Method Purpose
Typical Parameters /
Expected Results

HPLC (Chiral) Enantiomeric Purity

Separation of (R) and (S)

enantiomers on a chiral

stationary phase to determine

enantiomeric excess (ee%),

typically >99%.

Gas Chromatography (GC) Chemical Purity

Determines the percentage of

the main component and

identifies volatile impurities.

Assay results are typically

>99%.

NMR Spectroscopy (¹H, ¹³C) Structural Confirmation

Provides detailed information

on the chemical structure,

confirming the connectivity of

atoms and the absence of

structural isomers.

FT-IR Spectroscopy Functional Group ID

Confirms the presence of key

functional groups, such as N-H

stretches for the amine and C-

O stretches for the ether.

Polarimetry Stereochemical Identity

Measures the specific optical

rotation to confirm the correct

enantiomer. The value should

be consistent with the

reference ([α]20/D −12°).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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